molecular formula C11H19ClN2O3S B2612603 5-(sec-butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1856048-76-4

5-(sec-butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2612603
CAS No.: 1856048-76-4
M. Wt: 294.79
InChI Key: KVSGRMGWRONARQ-UHFFFAOYSA-N
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Description

5-(sec-butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a sulfonyl chloride group attached to the pyrazole ring, along with a sec-butoxymethyl and a propyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(sec-butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 5-(sec-butoxymethyl)-1-propyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

5-(sec-butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid are used under acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.

    Oxidation and Reduction: Products include sulfonic acids and sulfinic acids.

    Electrophilic Aromatic Substitution: Products include brominated or nitrated pyrazole derivatives.

Scientific Research Applications

5-(sec-butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(sec-butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(sec-butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride
  • 5-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride

Uniqueness

5-(sec-butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the sec-butoxymethyl and propyl groups influences its solubility and steric effects, making it suitable for specific applications in organic synthesis and research.

Properties

IUPAC Name

5-(butan-2-yloxymethyl)-1-propylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O3S/c1-4-6-14-10(8-17-9(3)5-2)11(7-13-14)18(12,15)16/h7,9H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSGRMGWRONARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)S(=O)(=O)Cl)COC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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